![molecular formula C13H14ClN3S B2490751 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine CAS No. 339278-68-1](/img/structure/B2490751.png)
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine, involves cycloaddition and subsequent modification reactions. For instance, the cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with hydrazine derivatives followed by N-methylation is a method to obtain related structures. This method showcases the regioselective synthesis of pyrimidine derivatives, underpinning the chemical versatility and complexity of these compounds (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by distinct folding and intramolecular hydrogen bonding, stabilizing their conformation. For example, studies on similar compounds have demonstrated a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this structure (Subasri et al., 2016). These structural features are critical for understanding the reactivity and interaction capabilities of the compound.
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, highlighting their reactivity. The nucleophilic substitution of chloro groups with amines is a reaction of interest, as it allows for the modification of the pyrimidine core, leading to derivatives with potentially altered properties and activities. This type of chemical versatility is indicative of the compound's potential utility in chemical synthesis and modification (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. For example, crystallographic analysis of similar compounds has revealed the importance of hydrogen bonding in determining the solid-state structure, which in turn affects their physical characteristics and stability (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and its ability to undergo specific reactions, are key areas of interest. Studies on related pyrimidine derivatives have highlighted their potential as intermediates in the synthesis of more complex molecules, demonstrating their importance in organic synthesis and medicinal chemistry (Santos et al., 2015).
科学的研究の応用
Thymidylate Synthase Inhibition and Antitumor Activity
- Compounds structurally related to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine have been studied as inhibitors of thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 1996). Analogues with different substituents demonstrated varying levels of potency against human thymidylate synthase and different cancer cell lines.
Synthesis and Antitumor Activity of Derivatives
- New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, including those with chlorophenyl groups, displayed potent anticancer activity on several human cancer cell lines, indicating their therapeutic potential (Hafez & El-Gazzar, 2017).
Antimicrobial, Antitumor, and Monoamine Oxidase Inhibition
- Certain pyrimidin-4(3H)-one derivatives exhibited a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds also showed promise as antidepressants and anti-inflammatory agents (Bassyouni & Fathalla, 2013).
- Specific derivatives demonstrated potential as inhibitors of monoamine oxidase B, suggesting their use in neurological disorders (Ding & Silverman, 1993).
Antibacterial and Antienzymatic Properties
- N-substituted oxadiazole derivatives, including those with chlorophenyl groups, exhibited significant antibacterial activity against various bacterial strains and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Hydrogen Bonding and Crystal Structures
- Investigations into the crystal structures of related compounds, including pyrimethaminium benzenesulfonate, highlighted the importance of hydrogen bonding in the stability of these molecules (Balasubramani et al., 2007).
Spectroscopic Analysis and Antiviral Activity
- Vibrational spectroscopy was used to characterize derivatives, revealing insights into their stereo-electronic interactions and potential antiviral activity (Jenepha Mary et al., 2022).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCRJPSFMTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)
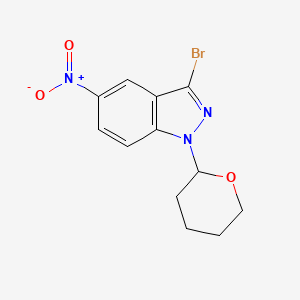

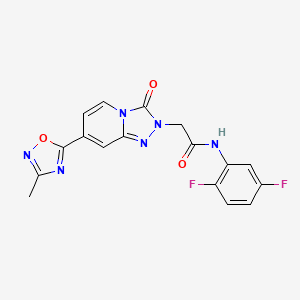
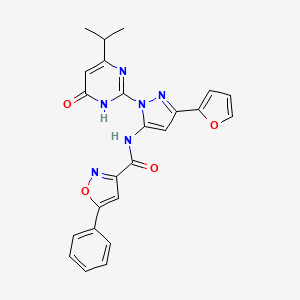

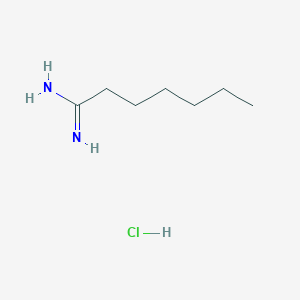
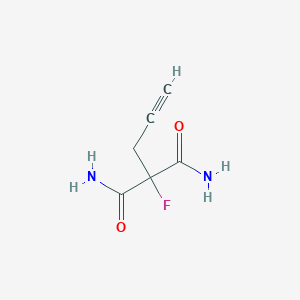
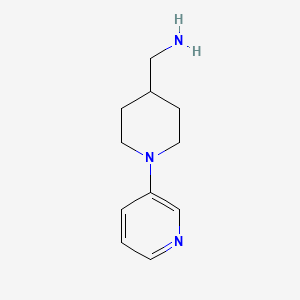
![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
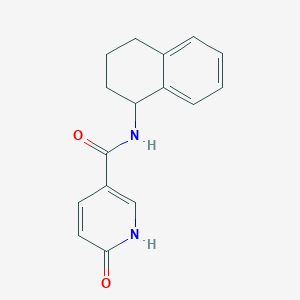
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)